Rebamipide

gastroenterology mucosal inflammation clinical trial

Rebamipide delivers three mechanism-specific advantages no generic mucosal protectant replicates: (1) COX-2-selective PGE2 induction with EP4-mediated mucus hypersecretion, (2) hydroxyl radical scavenging at near-diffusion-limited kinetics (2.24×10¹⁰ L mol⁻¹ s⁻¹), and (3) anti-inflammatory superiority over sucralfate (STARS trial, P<0.01). Unlike PPIs, it preserves acid secretion while protecting against NSAID-induced small bowel injury—a site PPIs cannot reach. For misoprostol-intolerant populations, rebamipide equals misoprostol's efficacy (4.5% vs 4.4% ulcer incidence) without diarrheal side effects. Procure rebamipide for mechanism-validated, head-to-head proven mucosal defense.

Molecular Formula C19H15ClN2O4
Molecular Weight 370.8 g/mol
CAS No. 90098-04-7
Cat. No. B1679243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRebamipide
CAS90098-04-7
Synonyms2-(4-chlorobenzoylamino)-3-(2(1H)-quinolinon-4-yl)propionic acid
OPC 12759
OPC-12759
rebamipide
rebamipide, (+)-isomer
rebamipide, (-)-isome
Molecular FormulaC19H15ClN2O4
Molecular Weight370.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26)
InChIKeyALLWOAVDORUJLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 10 g / 20 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rebamipide (CAS 90098-04-7) Mucosal Protective Agent Overview and Comparator Landscape


Rebamipide (CAS 90098-04-7) is a quinolinone-derived amino acid analog classified as a mucosal protective and anti-ulcer agent [1]. Its pharmacological profile is distinguished by multifaceted mechanisms, including the induction of cyclooxygenase-2 (COX-2) leading to enhanced endogenous prostaglandin E2 (PGE2) synthesis, upregulation of prostaglandin EP4 receptor gene expression to promote mucus secretion, and direct scavenging of oxygen-derived free radicals [2]. Unlike antisecretory agents such as proton pump inhibitors (PPIs), rebamipide exerts its cytoprotective effects without suppressing gastric acid secretion, thereby preserving physiological digestive function [3]. The compound belongs to a class of mucosal defensive agents that includes teprenone, irsogladine maleate, ecabet sodium, polaprezinc, sofalcone, and sucralfate—each possessing distinct mechanistic emphases and clinical evidence profiles that preclude direct therapeutic interchangeability [4].

Why Mucosal Protective Agent Substitution Without Rebamipide-Specific Evidence Risks Therapeutic Non-Equivalence


Mucosal protective agents cannot be treated as a fungible commodity class because their underlying mechanisms, site-specific activity profiles, and clinical outcome data diverge substantially. Rebamipide uniquely combines COX-2-selective PGE2 induction in gastric epithelial cells with EP4 receptor-mediated mucus hypersecretion and direct hydroxyl radical scavenging at a second-order rate constant of 2.24 × 10¹⁰ mol L⁻¹ s⁻¹—a multifunctional profile not uniformly shared by teprenone, polaprezinc, or sucralfate [1][2]. Clinically, rebamipide has demonstrated anti-inflammatory superiority over sucralfate in chronic erosive gastritis with quantified reductions in endoscopic inflammation scores, and has shown efficacy comparable to misoprostol in preventing NSAID-induced peptic ulcers while offering a more favorable tolerability profile [3][4]. Moreover, rebamipide exhibits a distinct safety signal profile relative to PPIs in elderly populations, with a lower incidence of Clostridium difficile infection risk and fracture-related complications [5]. Substituting rebamipide with another in-class agent without head-to-head validation therefore introduces uncertainty regarding both efficacy attainment and adverse event predictability.

Quantitative Evidence for Rebamipide Differentiation Relative to Comparator Agents


Superior Anti-Inflammatory Efficacy of Rebamipide vs. Sucralfate in Chronic Erosive Gastritis

In a randomized, sucralfate-controlled multicenter trial (STARS Study) involving 453 patients with chronic erosive gastritis, rebamipide (100 mg t.i.d.) demonstrated superior anti-inflammatory effects compared to sucralfate (1.0 g t.i.d.) over 8 weeks [1]. The endoscopic inflammation score in the rebamipide group decreased from 2.65 ± 0.09 to 0.60 ± 0.10, representing a significantly greater improvement than that observed in the sucralfate arm (P < 0.01) [1]. Concurrently, mucosal PGE2 content increased in rebamipide-treated subjects (from 225.4 ± 18.3 pg/g to 266.7 ± 14.7 pg/g), whereas sucralfate produced no appreciable change in prostaglandin levels [1].

gastroenterology mucosal inflammation clinical trial

Superior Prevention of NSAID-Induced Small Intestinal Mucosal Injury: Rebamipide vs. Lansoprazole

A multi-center, randomized pilot study employing capsule endoscopy evaluated rebamipide versus lansoprazole for preventing NSAID-induced gastroenteropathy [1]. Among 33 patients requiring long-term NSAID therapy, changes in the number of small bowel erosions and ulcers were -0.6 ± 3.06 in the rebamipide group compared to +1.33 ± 4.71 in the lansoprazole control group [1]. Mucosal breaks (multiple erosions and/or ulcers) occurred in 3 of 15 patients (20%) receiving rebamipide versus 6 of 15 evaluable control patients (40%) [1].

NSAID enteropathy small intestine capsule endoscopy

NSAID-Induced GI Mucosal Break Prevention: Meta-Analysis Quantification vs. Placebo and PPIs

A systematic review and meta-analysis encompassing 13 randomized controlled trials (472 studies screened) quantified rebamipide's efficacy in preventing NSAID-induced gastrointestinal mucosal breaks [1]. Compared with placebo, rebamipide significantly reduced the incidence of GI mucosal breaks with a risk ratio (RR) of 0.55 (95% CI: 0.31–0.99; P ≤ 0.00001), corresponding to a 45% relative risk reduction [1]. When compared directly with standard proton pump inhibitors (PPIs), rebamipide demonstrated comparable efficacy (RR 1.00, 95% CI: 0.51–1.95; P = 1.00), indicating non-inferiority to the antisecretory standard of care [1].

NSAID gastropathy meta-analysis mucosal protection

Distinct Hydroxyl Radical Scavenging Kinetics Differentiating Rebamipide from Other Mucosal Protectants

Electron paramagnetic resonance (EPR) spectroscopy with spin trapping methodology quantified rebamipide's direct hydroxyl radical scavenging activity [1]. The second-order rate constant for the reaction between rebamipide and hydroxyl radicals at physiological pH 7.8 was determined to be 2.24 × 10¹⁰ mol L⁻¹ s⁻¹—a value approaching diffusion-controlled kinetics and indicative of highly efficient radical quenching capacity [1]. Rebamipide also dose-dependently decreased superoxide production from opsonized zymosan-stimulated neutrophils [1]. In contrast, the comparator teprenone lacks appreciable direct radical scavenging activity at clinically relevant concentrations [2].

oxidative stress free radical scavenging antioxidant mechanism

Quantified Gastric Mucus Hypersecretion: 53% Increase in Human Mucin Output

Using the endoscopic gastrin test (EGT) in Helicobacter pylori-negative healthy volunteers, rebamipide administration for 4 weeks produced a quantitatively verified increase in gastric mucus secretion [1]. Total gastric mucin output increased significantly by 53%, rising from a baseline of 3.2 ± 1.2 mg hexose/10 min to 4.9 ± 2.2 mg hexose/10 min following rebamipide treatment (P < 0.01) [1]. Ion-exchange chromatography further revealed that this increase was specifically enriched in acidic mucin containing sialic acid, which confers enhanced viscoelastic barrier properties [1]. While other agents such as teprenone and ecabet sodium are also classified as mucoprotectants, comparable quantitative human mucin output data are not available for these agents [2].

mucin secretion gastric barrier cytoprotection

Non-Inferior Efficacy and Differentiated Tolerability of Rebamipide vs. Misoprostol in NSAID Ulcer Prevention

The STORM study—a randomized, multicenter, controlled trial—directly compared rebamipide with misoprostol for preventing NSAID-induced gastrointestinal complications over 12 weeks [1]. The prevalence of active gastric ulcer was 3.9% (7/176) in the rebamipide group versus 1.9% (3/156) in the misoprostol group, while the cumulative incidence of peptic ulcer was 4.5% (8/176) and 4.4% (7/156), respectively [1]. In the high-risk patient subgroup, peptic ulcer incidence was 4.0% (6/151) for rebamipide and 3.9% (6/154) for misoprostol [1]. The study concluded that rebamipide prevented NSAID-induced peptic ulcer as effectively as misoprostol [1]. Critically, misoprostol use is frequently limited by dose-dependent diarrhea (occurring in 10-30% of patients) and uterine contractility contraindications in women of childbearing potential, whereas rebamipide exhibits a substantially lower incidence of gastrointestinal adverse events [2].

NSAID ulcer prophylaxis misoprostol comparative effectiveness

Rebamipide (CAS 90098-04-7) Validated Research and Procurement Application Scenarios


NSAID-Induced Small Intestinal Enteropathy Prevention in Preclinical and Clinical Research

For research protocols investigating NSAID-induced enteropathy—a condition where proton pump inhibitors provide no protective benefit—rebamipide is the evidence-supported compound of choice. As demonstrated in a randomized pilot study, rebamipide reduced small bowel erosions and ulcers by a mean of -0.6 ± 3.06 lesions compared to an increase of +1.33 ± 4.71 lesions in the lansoprazole arm, with mucosal breaks occurring in 20% vs. 40% of patients, respectively [1]. This intestinal site-specific protection distinguishes rebamipide from both PPIs and from other mucosal protectants lacking enteric activity data.

Chronic Erosive Gastritis Models Requiring Quantified Anti-Inflammatory Efficacy

Investigators requiring a mucosal protective agent with validated, head-to-head anti-inflammatory superiority should prioritize rebamipide over sucralfate. The STARS trial demonstrated that rebamipide (100 mg t.i.d.) reduced endoscopic inflammation scores from 2.65 ± 0.09 to 0.60 ± 0.10 over 8 weeks, a significantly greater improvement than sucralfate (P < 0.01), with concurrent PGE2 elevation not observed in the sucralfate arm [1]. This quantitative differentiation provides a clear evidence basis for compound selection in gastritis intervention studies.

Oxidative Stress-Mediated Gastric Mucosal Injury Models

Research protocols centered on oxidative stress-mediated mucosal injury should select rebamipide based on its uniquely quantified hydroxyl radical scavenging kinetics. EPR spectroscopy has established a second-order rate constant of 2.24 × 10¹⁰ mol L⁻¹ s⁻¹ for rebamipide's reaction with hydroxyl radicals—near-diffusion-limited scavenging capacity [1]. In contrast, comparator agents such as teprenone lack appreciable direct radical scavenging activity, making rebamipide the mechanistically differentiated choice for oxidative injury investigations [2].

NSAID Ulcer Prophylaxis Protocols Where Misoprostol Is Contraindicated or Poorly Tolerated

For procurement supporting NSAID ulcer prophylaxis in populations where misoprostol is contraindicated (e.g., pregnancy, intolerance of prostaglandin-mediated diarrhea), rebamipide provides therapeutically equivalent efficacy with a differentiated safety profile. The STORM trial established that rebamipide prevents NSAID-induced peptic ulcer as effectively as misoprostol (peptic ulcer incidence: rebamipide 4.5% vs. misoprostol 4.4%), without misoprostol's dose-limiting gastrointestinal adverse effects [1]. Additionally, meta-analysis data confirm rebamipide's non-inferiority to PPIs (RR 1.00, 95% CI 0.51–1.95) for NSAID-induced mucosal breaks, offering a PPI-sparing alternative when long-term acid suppression is undesirable [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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